molecular formula C20H11FO4 B5533287 (6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate

Cat. No.: B5533287
M. Wt: 334.3 g/mol
InChI Key: AUFSCLYWHORMCV-UHFFFAOYSA-N
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Description

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate is a chemical compound that belongs to the class of benzochromenes. This compound is characterized by the presence of a chromene ring fused with a benzene ring, and it is esterified with 4-fluorobenzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate typically involves the formation of the benzochromene core followed by esterification with 4-fluorobenzoic acid. One common method for synthesizing the benzochromene core is through a visible light-mediated intramolecular direct C–H arylation. This reaction is carried out under transition-metal-free conditions using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at room temperature with blue light-emitting diodes (LEDs) as the light source . This method is advantageous as it avoids the use of ligands, additives, high temperatures, and toxic solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable synthetic routes is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atom in the 4-fluorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced derivatives.

Scientific Research Applications

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzochromene core with the 4-fluorobenzoate moiety, leading to distinct chemical and biological properties.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSCLYWHORMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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